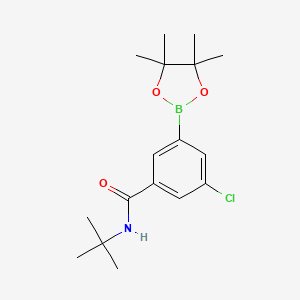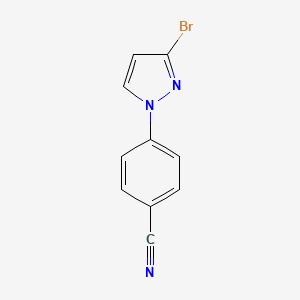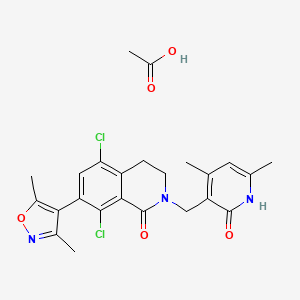![molecular formula C11H15NOS B1485497 trans-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}cyclobutan-1-ol CAS No. 2165793-90-6](/img/structure/B1485497.png)
trans-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}cyclobutan-1-ol
Vue d'ensemble
Description
Applications De Recherche Scientifique
Chemistry and Synthesis
The compound trans-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}cyclobutan-1-ol is explored in various chemical syntheses and studies, revealing its versatile applications in organic chemistry. For instance, in one study, trans-1-methyl-2-(2-thienyl)pyrrolidinium 1-methylides undergo isomerization and cyclization processes, yielding complex cyclic structures, indicating its potential for synthesizing novel organic compounds with intricate configurations (Kawanishi et al., 1997). Similarly, research into the synthesis of uracil, thymine, and cytosine derivatives showcases the compound's role in constructing nucleoside analogs, highlighting its relevance in medicinal chemistry (Frieden et al., 1998).
Photophysical Properties and Photocycloaddition
The photophysical properties and photocycloaddition reactions involving thieno[3,2-c]pyridin derivatives are significant areas of research. Studies demonstrate the compound's utility in photoreactions, leading to the formation of novel cyclobutane derivatives, which could have applications ranging from material sciences to drug development. The stereochemistry and photoreactivity of these compounds are of particular interest for understanding their behavior under different light conditions, which could be leveraged in developing light-responsive materials or photodynamic therapy agents (Zelewsky et al., 1993).
Antitumor Potential
The exploration of thieno[3,2-b]pyridine derivatives for antitumor applications highlights the compound's potential in medicinal chemistry. Fluorescence studies on various thieno[3,2-b]pyridine derivatives, evaluated as potential antitumor compounds, provide insights into their interactions with biological systems and potential mechanisms of action. These studies suggest the role of such compounds in designing new therapeutic agents, with fluorescence properties offering a pathway to tracking and studying drug distribution and effectiveness in biological systems (Carvalho et al., 2013).
Material Science Applications
In material science, the photoreactive properties of thieno[3,2-c]pyridin derivatives are leveraged to develop novel materials with unique properties. For instance, studies on sunlight-induced in situ isomerization of ligands in mixed-ligand coordination polymers reveal the potential of these compounds in creating materials that can change properties under different lighting conditions, opening avenues for the development of smart materials and sensors (Dutta et al., 2022).
Mécanisme D'action
This compound has been studied as an inhibitor of Deoxyhypusine synthase (DHPS), a primary enzyme responsible for the hypusine modification and activation of the eukaryotic translation initiation factor 5A (eIF5A) . This is key in regulating the protein translation processes associated with tumor proliferation .
Propriétés
IUPAC Name |
(1R,2R)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NOS/c13-10-2-1-9(10)12-5-3-11-8(7-12)4-6-14-11/h4,6,9-10,13H,1-3,5,7H2/t9-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZTHOCDFYDVKKN-NXEZZACHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1N2CCC3=C(C2)C=CS3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H]1N2CCC3=C(C2)C=CS3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}cyclobutan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{1-[2-(benzyloxy)ethyl]-1H-pyrazol-4-yl}ethan-1-amine](/img/structure/B1485416.png)
![[1-(4-chloro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1485419.png)
![[5-(Toluene-4-sulfonyloxy)-pentyloxy]-acetic acid tert-butyl ester](/img/structure/B1485420.png)

![3-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}propanoic acid](/img/structure/B1485425.png)
![methyl(3-{1-[(oxolan-3-yl)methyl]-1H-pyrazol-4-yl}propyl)amine](/img/structure/B1485426.png)
![1-[1-(but-3-en-1-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1485428.png)
![3-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]propan-1-amine](/img/structure/B1485429.png)





![2-[4-(1-aminoethyl)-1H-pyrazol-1-yl]acetonitrile](/img/structure/B1485436.png)